tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.33 g/mol . It is a solid compound that is typically stored at room temperature in a sealed, dry environment . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . . Industrial production methods typically involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitro-pyrazole or piperidine moieties .
Scientific Research Applications
This compound is utilized in a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activity . Industrially, it is employed in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitro-pyrazole moiety is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can be compared with similar compounds such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . While both compounds share a similar piperidine and pyrazole structure, the presence of different substituents (e.g., nitro vs. boronate) imparts distinct chemical properties and reactivity . This uniqueness makes this compound valuable for specific research and industrial applications .
Biological Activity
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (TBPP) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₃H₂₀N₄O₄ and a molecular weight of approximately 296.32 g/mol, TBPP features a piperidine ring connected to a pyrazole moiety, which is further substituted with a nitro group. This article reviews the biological activities associated with TBPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of TBPP can be represented as follows:
Chemical Structure of TBPP .
Pharmacological Properties
- Anti-inflammatory Effects : Preliminary studies suggest that TBPP exhibits significant anti-inflammatory properties. The presence of the nitro group enhances its reactivity, potentially allowing it to interact with inflammatory pathways effectively.
- Central Nervous System (CNS) Targeting : TBPP has been investigated for its potential role in treating CNS disorders. Its ability to influence neurotransmitter receptors may provide therapeutic avenues for anxiety and depression.
- Enzymatic Inhibition : TBPP has shown promise as a candidate for inhibiting specific enzymes linked to various diseases. Research indicates that it may act on pathways involved in neurodegenerative conditions, although detailed mechanisms remain to be fully elucidated .
The biological activity of TBPP is believed to stem from its interaction with various biological targets:
- Receptor Binding : Initial binding affinity studies indicate that TBPP may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
- Antioxidant Activity : In addition to its anti-inflammatory effects, TBPP has been linked to antioxidant properties, which could contribute to its neuroprotective effects .
Study 1: Anti-inflammatory Activity
Study 2: Neuropharmacological Assessment
In another study focusing on the neuropharmacological aspects of TBPP, researchers assessed its effects on anxiety-like behaviors in animal models. The findings demonstrated that administration of TBPP resulted in reduced anxiety behaviors, indicating its potential utility in treating anxiety disorders.
Data Table: Biological Activities of TBPP
Properties
IUPAC Name |
tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHQEFQFSKJPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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